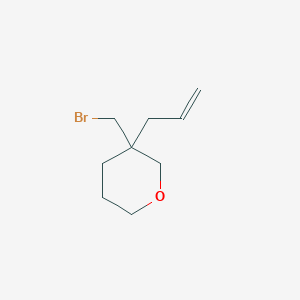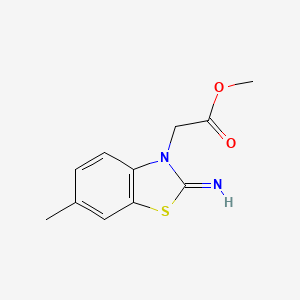![molecular formula C10H17NO3S B13212104 7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13212104.png)
7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[410]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanesulfonyl chloride with a suitable bicyclic precursor in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonyl derivatives.
Scientific Research Applications
7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry for developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the sulfonyl group.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with different functional groups.
3-Azabicyclo[3.1.1]heptane: A related compound with a different ring structure.
Uniqueness
7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane is unique due to the presence of the cyclopentanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C10H17NO3S |
|---|---|
Molecular Weight |
231.31 g/mol |
IUPAC Name |
7-cyclopentylsulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H17NO3S/c12-15(13,8-4-1-2-5-8)11-9-6-3-7-14-10(9)11/h8-10H,1-7H2 |
InChI Key |
VEFMIJTZZMOYMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)N2C3C2OCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Propan-2-yl)-4-propoxyphenyl]methanol](/img/structure/B13212022.png)
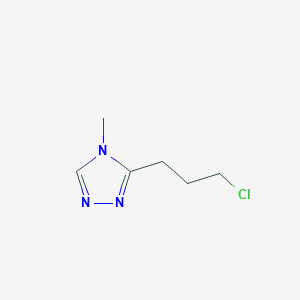
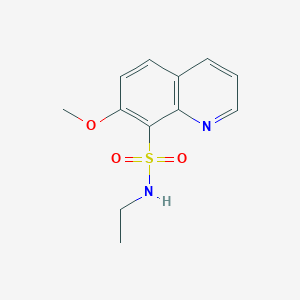
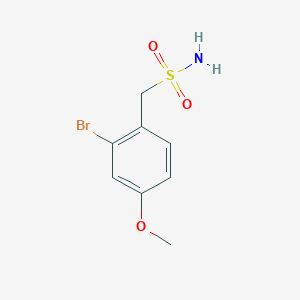

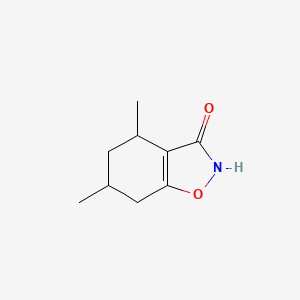
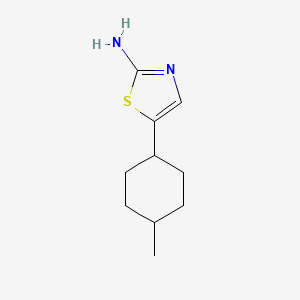
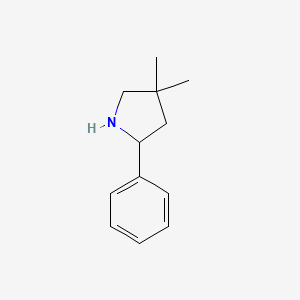
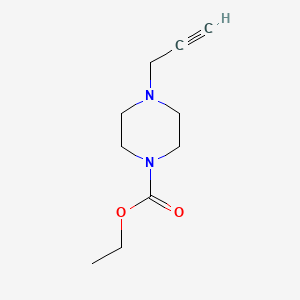
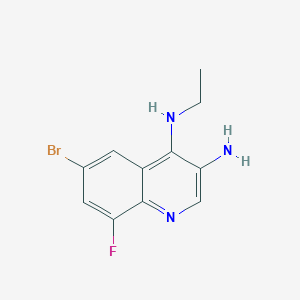
![3-[1-(Aminomethyl)cyclopropyl]-2-methyloxolan-3-ol](/img/structure/B13212096.png)
![Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13212099.png)
